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Umbralisib is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein

kinase 1 epsilon (CK1ε) [1] [2]. It received accelerated FDA approval in February 2021 for the treatment of

certain relapsed or refractory lymphomas [1] [2].

However, in June 2022, the FDA announced an investigation into a possible increased risk of death

associated with umbralisib based on findings from a clinical trial (the UNITY-CLL trial) [3]. This led to the

subsequent withdrawal of the drug's marketing authorization [4]. The information below is presented as

a historical reference for research and development purposes.

Dosage and Initial Administration

The recommended dosage for umbralisib in its approved indications was 800 mg (four 200 mg tablets)

taken orally once daily with food [1] [5]. Treatment was intended to be continued until disease progression

or unacceptable toxicity occurred [1] [5].

Critical Concomitant Medications:

Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was required during treatment [1] [5].

Prophylactic antivirals were recommended to prevent cytomegalovirus (CMV) infection and
reactivation [1] [5].
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The following tables summarize the recommended dose modifications and management strategies for

specific adverse reactions (AR), based on the original prescribing information [5].

Table 1: Dose Reduction Schedule for Adverse Reactions

Reduction Sequence Dosage Regimen

Starting Dose 800 mg once daily

First Reduction 600 mg once daily

Second Reduction 400 mg once daily

Permanently discontinue if unable to tolerate 400 mg once daily.

Table 2: Management of Hematologic Adverse Reactions

Adverse Reaction Severity Action

Neutropenia ANC 0.5 - 1.0 x 10⁹/L Maintain dose.

ANC < 0.5 x 10⁹/L Withhold until ANC ≥ 0.5 x 10⁹/L, then resume at
same dose. If recurs, resume at reduced dose.

Thrombocytopenia Platelets < 50 x 10⁹/L
with bleeding or < 25 x

10⁹/L

Withhold until platelets ≥ 25 x 10⁹/L and bleeding
resolved, then resume at same dose. If recurs,

resume at reduced dose.

Table 3: Management of Non-Hematologic Adverse Reactions

Adverse Reaction Severity / Description Action

Hepatotoxicity AST/ALT >5 to <20 x ULN Withhold until <3 x ULN, then
resume at reduced dose.

AST/ALT >20 x ULN Permanently discontinue.
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Adverse Reaction Severity / Description Action

Diarrhea/ Colitis Grade 1 (asymptomatic) or Grade 2 (up
to 6 stools/day over baseline)

Withhold until resolved, then
resume at same or reduced dose.

Grade 3 (>6 stools/day over baseline) or
with abdominal pain, mucus/blood in

stool

Withhold until resolved, then
resume at reduced dose.

Life-threatening or recurrent severe

diarrhea/colitis

Permanently discontinue.

Infection Grade 3 or 4 Withhold until resolved, then

resume at same or reduced dose.

Suspected PJP Withhold until evaluated;

discontinue if confirmed.

CMV infection or viremia Withhold until resolved, then

resume at same or reduced dose.

Severe Cutaneous
Reactions

Severe Withhold until resolved, then

resume at reduced dose or
discontinue.

Life-threatening (e.g., Stevens-Johnson
Syndrome, Toxic Epidermal Necrolysis)

Permanently discontinue.

Recurrence after rechallenge Permanently discontinue.

Other ARs Other severe ARs Withhold until resolved, then

resume at same or reduced dose.

Other life-threatening ARs Permanently discontinue.

Clinical Monitoring Requirements
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Robust clinical and laboratory monitoring was essential for patient safety during umbralisib treatment. Key

monitoring parameters included [1] [5]:

Hepatic Function: Monitor at baseline and regularly during treatment (e.g., every 2-4 weeks for the
first 6 months).

Blood Counts: Monitor periodically, including neutrophil and platelet counts.
Signs/Symptoms of Infection: Monitor for new or worsening signs, including fever.

Diarrhea/Colitis: Monitor for new or worsening symptoms.
Cutaneous Reactions: Monitor for new or worsening rashes.

Analytical Method for Bioanalysis

In research settings, such as pharmacokinetic studies, a robust bioanalytical method is crucial. One published

LC-MS/MS method used umbralisib as an internal standard (IS) for quantifying another drug, sotorasib,

demonstrating its applicability in bioanalysis [6].

Experimental Protocol Summary [6]:

Chromatography:

Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase: Isocratic, Methanol: Ammonium Acetate Buffer (pH 4.0) (50:50 v/v)

Flow Rate: 1.0 mL/min
Run Time: 5.0 minutes

Mass Spectrometry:
Ionization: Electrospray Ionization (ESI)

Mode: Multiple Reaction Monitoring (MRM)
Transition for Umbralisib (IS): m/z 572.55 → 139.84

Sample Preparation:
Technique: Protein precipitation

Procedure: A 200 µL plasma aliquot was mixed with 300 µL methanol and 500 µL acetonitrile,
then vortexed and centrifuged. The supernatant was injected for analysis.

This workflow can be visualized in the following diagram:
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Start with Plasma Sample

Sample Preparation:
• Add 300 µL Methanol

• Add 500 µL Acetonitrile
• Vortex and Centrifuge

Collect Supernatant
and Inject into LC-MS/MS

Chromatographic Separation
(C18 Column, 5.0 min Run)

Mass Spectrometric Detection
(MRM: m/z 572.55 → 139.84)

Data Analysis and
Quantitation

Click to download full resolution via product page

Conclusion for Researchers

The dose modification protocol for umbralisib was a critical component for managing its significant and

complex toxicity profile in clinical practice. The safety monitoring and proactive dose adjustments were

essential due to the high frequency of adverse reactions such as hepatotoxicity, diarrhea/colitis, and

infections [1] [4]. The eventual market withdrawal of umbralisib underscores the challenges associated with

the safety profile of PI3K inhibitor class and highlights the paramount importance of rigorous risk-benefit
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assessments in oncology drug development [4] [3]. This detailed protocol serves as a valuable case study for

researchers developing and managing targeted therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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